2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole 2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1705349-39-8
VCID: VC5012774
InChI: InChI=1S/C14H12F5N3O3S/c15-9-2-1-3-10(16)11(9)26(23,24)22-6-4-8(5-7-22)12-20-21-13(25-12)14(17,18)19/h1-3,8H,4-7H2
SMILES: C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=CC=C3F)F
Molecular Formula: C14H12F5N3O3S
Molecular Weight: 397.32

2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

CAS No.: 1705349-39-8

Cat. No.: VC5012774

Molecular Formula: C14H12F5N3O3S

Molecular Weight: 397.32

* For research use only. Not for human or veterinary use.

2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole - 1705349-39-8

Specification

CAS No. 1705349-39-8
Molecular Formula C14H12F5N3O3S
Molecular Weight 397.32
IUPAC Name 2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C14H12F5N3O3S/c15-9-2-1-3-10(16)11(9)26(23,24)22-6-4-8(5-7-22)12-20-21-13(25-12)14(17,18)19/h1-3,8H,4-7H2
Standard InChI Key VBCRXMZKKPBDPH-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=CC=C3F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its aromaticity and metabolic stability .

  • Piperidine moiety: A six-membered amine ring contributing to conformational flexibility and potential neuropharmacological interactions.

  • 2,6-Difluorophenylsulfonyl group: An electron-withdrawing substituent that enhances binding affinity to hydrophobic pockets in biological targets .

The trifluoromethyl (-CF₃) group at position 5 of the oxadiazole ring further augments electronegativity, influencing both reactivity and bioavailability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₂F₅N₃O₃S
Molecular Weight397.32 g/mol
IUPAC Name2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
CAS Number1705349-39-8

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the oxadiazole core: Cyclization of amidoximes with activated carboxylic acid derivatives under superbase conditions (e.g., NaOH/DMSO) .

  • Sulfonylation: Reaction of piperidine intermediates with 2,6-difluorophenylsulfonyl chloride to introduce the sulfonyl group.

  • Trifluoromethyl incorporation: Late-stage functionalization using trifluoromethylation reagents .

Key challenges include minimizing side reactions during cyclization and achieving regioselective sulfonylation. Recent advances employ platinum(IV) catalysts to improve yields in 1,3-dipolar cycloadditions, though scalability remains limited .

Chemical Reactivity

The compound exhibits moderate stability under physiological conditions. Functional group reactivity includes:

  • Sulfonyl group: Susceptible to nucleophilic displacement in strongly basic environments.

  • Oxadiazole ring: Resists electrophilic substitution due to electron-withdrawing effects but undergoes ring-opening under extreme pH .

  • Piperidine nitrogen: Participates in salt formation, enhancing water solubility for pharmacological formulations.

Biological Activities and Mechanisms

Anticancer Properties

Structural analogs of this compound demonstrate potent antiproliferative effects:

  • Enzyme inhibition: Inhibition of thymidine phosphorylase (IC₅₀ = 4.5 μM in WiDr colon cancer cells), disrupting nucleotide metabolism .

  • Apoptosis induction: Activation of caspase-3/7 pathways in MCF-7 breast cancer cells (IC₅₀ = 0.19–1.17 μM) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineGI₅₀/IC₅₀ (μM)Mechanism
MCF-7 (Breast)0.19–1.17Caspase-3/7 activation
HCT-116 (Colon)1.17–5.13Thymidine phosphorylase inhibition
A549 (Lung)4.5G1 phase cell cycle arrest

Therapeutic Applications

Oncology

The compound’s ability to target multiple oncogenic pathways positions it as a candidate for:

  • Combination therapies: Synergy with DNA-damaging agents (e.g., cisplatin) in resistant cancers .

  • Targeted drug delivery: Conjugation to monoclonal antibodies for site-specific action.

Central Nervous System Disorders

Piperidine derivatives historically exhibit neuroactive properties, suggesting potential in:

  • Neuropathic pain: Blockade of voltage-gated sodium channels.

  • Neurodegeneration: Inhibition of acetylcholinesterase (AChE) in Alzheimer’s models .

Recent Advances and Future Directions

Structural Optimization

  • Fluorine substitution: Comparative studies of 2,5- vs. 2,6-difluoro isomers show a 3-fold increase in potency for the 2,6-derivative .

  • Heterocycle replacement: Substituting oxadiazole with 1,2,4-triazole improves metabolic stability but reduces target affinity .

Preclinical Development

  • Pharmacokinetics: Moderate oral bioavailability (F = 42% in murine models) due to first-pass metabolism.

  • Toxicity: No observed hepatotoxicity at therapeutic doses (LD₅₀ > 500 mg/kg) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator